9-Ethylphenanthrene
Overview
Description
Synthesis Analysis
The synthesis of 9-Ethylphenanthrene and related compounds has been explored in various studies. For instance, a practical synthesis for 9,10-bis(alkoxyphenyl)-2,7-diiodophenanthrenes has been described, showcasing the utility of these molecules as precursors for conjugated polymers, indicating a method that could potentially be adapted for 9-Ethylphenanthrene synthesis (Grisorio et al., 2007). Additionally, a different route to the synthesis of 9,10-disubstituted phenanthrenes has been reported, which could be relevant for the synthesis of substituted phenanthrenes like 9-Ethylphenanthrene (Tempesti et al., 2005).
Molecular Structure Analysis
The molecular structure of 9-Ethylphenanthrene and similar compounds has been the subject of investigation. For example, the characterization of four 9-alkylthiophenanthrenes via X-ray analysis has provided insights into the molecular arrangements and structural variations induced by alkyl substitution at the 9th position, which could inform the understanding of 9-Ethylphenanthrene's structure (Kansikas & Sipilä, 1997).
Chemical Reactions and Properties
Chemical reactions and properties of 9-Ethylphenanthrene are crucial for its application and understanding. The photoinduced ene-reaction of 9-methylene-9,10-dihydrophenanthrene with alkenes, leading to the formation of adducts, reveals the reactivity of phenanthrene derivatives under light irradiation, which may be comparable to reactions involving 9-Ethylphenanthrene (Sugimoto et al., 2004).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and optical properties, of 9-Ethylphenanthrene are integral to its applications. Although specific studies on 9-Ethylphenanthrene were not identified, investigations into similar compounds can provide a basis for understanding its behavior. The simultaneous determination of phenanthrene derivatives in aqueous solutions using sensitizers suggests methods for analyzing the physical properties and behavior of 9-Ethylphenanthrene in various environments (Zhang et al., 2015).
Scientific Research Applications
Organic Chemistry and Synthesis :
- 9-Ethylphenanthrene is a key product in the nitration of 9,10-dialkylphenanthrenes, and plays a role in side-chain nitration and nitrooxylation processes (Suzuki, Yoneda, & Hanafusa, 1975).
- It is involved in photoinduced ene-reactions with alkenes, leading to the production of various phenanthrene derivatives (Sugimoto et al., 2004).
- 9-Ethylphenanthrene can react with methanol to form rearranged products like 9-methoxyphenanthrene (Szele, Tencer, & Zollinger, 1983).
Environmental Science :
- Fe3O4-0.75-4,4'-Biphenyldicarboxaldehyde, a superparamagnetic-nanomaterial, efficiently removes 9-Phenanthrol from the air, demonstrating its application in environmental remediation (Wei et al., 2022).
Biochemistry and Medicine :
- 9-Ethylphenanthrene shows estrogenic activity in animal models, which could have implications in endocrine research (Thayer, Maccorquodale, & Doisy, 1937).
- It has been identified as a potential biomarker for human exposure to certain polycyclic aromatic hydrocarbons, particularly in the context of oil spills (Huang et al., 2017).
Analytical Applications :
- 9-Ethylphenanthrene has been used in fluorescence-based methods for detecting trace amounts of palladium (Qin Jun et al., 2016).
- A method was developed for the simultaneous determination of 9-ethylphenanthrene, pyrene, and 1-hydroxypyrene in aqueous solutions, highlighting its relevance in analytical chemistry (Zhang, Zhu, & Zhang, 2015).
Safety And Hazards
properties
IUPAC Name |
9-ethylphenanthrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14/c1-2-12-11-13-7-3-4-9-15(13)16-10-6-5-8-14(12)16/h3-11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWANHXINCHPSIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=CC=CC=C2C3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90190202 | |
Record name | Phenanthrene, 9-ethyl- (8CI)(9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90190202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Ethylphenanthrene | |
CAS RN |
3674-75-7 | |
Record name | 9-Ethylphenanthrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3674-75-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenanthrene, 9-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003674757 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-ETHYLPHENANTHRENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226072 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenanthrene, 9-ethyl- (8CI)(9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90190202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-Ethylphenanthrene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4T3XJL8RBB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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